1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H8ClNO3 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17) |
InChI Key |
ZXCMWTGBTQKYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the ketone and carboxylic acid groups. Key reagents and conditions include:
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate | Basic conditions, heat | N-oxide derivatives |
| Chromium trioxide | Aqueous acidic conditions, reflux | Oxidized derivatives |
These reactions are typically conducted under controlled environments to ensure selectivity. For example, oxidation with potassium permanganate may yield N-oxide derivatives, while chromium trioxide under acidic conditions can lead to further oxidation products.
Reduction Reactions
The ketone group in the compound is susceptible to reduction:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Protic solvents (e.g., methanol) | Alcohol derivatives |
| Lithium aluminum hydride | Anhydrous conditions, inert atmosphere | Alcohol derivatives |
Reduction converts the ketone to an alcohol, altering the compound’s reactivity and biological activity. These reactions are critical for synthesizing derivatives with modified functional groups.
Substitution Reactions
The chlorophenyl group enables nucleophilic aromatic substitution under basic conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃, RNH₂) | Basic catalysts (e.g., K₂CO₃) | Aminophenyl-substituted derivatives |
| Thiols (e.g., RSH) | Basic catalysts | Thio-substituted derivatives |
These substitutions modify the compound’s electronic properties and biological interactions, making them valuable for medicinal chemistry applications.
Cross-Coupling Reactions
While not directly demonstrated for this compound, analogous dihydropyridines participate in dehydrogenative cross-coupling reactions. For example, under oxygen and acetic acid, pyridine derivatives can form heterocycles like (pyrazol-4-ylidene)pyridines via enolization and C-addition mechanisms .
Mechanistic Insights
-
Oxidation : The carbonyl group’s electron-deficient nature facilitates oxidative cleavage or N-oxide formation.
-
Reduction : Hydride transfer agents (e.g., NaBH₄) reduce the ketone to an alcohol, altering hydrogen bonding and solubility.
-
Substitution : The chlorophenyl group’s ortho/para positions are reactive sites for nucleophilic attack, influenced by the leaving group (Cl⁻) and activating groups .
These reactions highlight the compound’s versatility in organic synthesis and its potential for structural diversification in drug development.
Scientific Research Applications
1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, pyridine ring, or ester/acid functional groups. These modifications impact physicochemical properties, synthetic pathways, and biological activity.
Table 1: Structural and Physicochemical Comparison
Spectroscopic Characterization
NMR data reveal substituent-induced shifts:
- Chlorophenyl vs. Fluorophenyl : The chlorine atom in the target compound causes downfield shifts in ¹H NMR (δ ~7.4–7.6 ppm for aromatic protons) compared to fluorine (δ ~7.1–7.3 ppm) .
- Ester Derivatives : Methyl or ethyl esters (e.g., compounds 7 and 8) show distinct carbonyl signals (δ ~165–170 ppm in ¹³C NMR) .
Biological Activity
1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its anticancer and antimicrobial properties, safety profile, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 244.67 g/mol
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study utilizing the A549 human lung adenocarcinoma model demonstrated that specific structural modifications enhance anticancer activity.
Key Findings:
- Cytotoxicity : The compound showed variable cytotoxic effects on A549 cells, with certain derivatives reducing cell viability significantly. For instance, derivatives with 4-chlorophenyl substitutions reduced cell viability to 64%, indicating enhanced activity compared to the parent compound .
- Structure-Activity Relationship (SAR) : The incorporation of different functional groups influenced the efficacy against cancer cells. For example, compounds with hydrazone modifications exhibited improved activity compared to their hydrazide counterparts .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated against various pathogens. Studies have shown that it possesses moderate antibacterial activity against multidrug-resistant strains.
Testing and Results:
- Pathogen Resistance : The compound was tested against clinically significant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. It demonstrated effectiveness in inhibiting growth at concentrations that suggest potential therapeutic applications .
- Minimum Inhibitory Concentration (MIC) : The MIC assays indicated that the compound could effectively inhibit bacterial growth, although specific values were not detailed in the available literature .
Safety Profile
The safety data for this compound indicates it is toxic if ingested. Precautions should be taken when handling this compound in laboratory settings:
| Hazard Type | Description |
|---|---|
| Toxicity | H301: Toxic if swallowed |
| Precautions | Wash skin thoroughly after handling; avoid eating or drinking during use . |
Case Studies
Several case studies have highlighted the biological activities of similar dihydropyridine derivatives:
- Anticancer Efficacy : A study demonstrated that specific dihydropyridine derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining a favorable safety profile in non-cancerous cells .
- Antimicrobial Resistance : Research focusing on antimicrobial activity found that dihydropyridine compounds could overcome resistance mechanisms in certain bacterial strains, suggesting their potential as lead compounds in drug development .
Q & A
Q. Key Factors for Yield Optimization :
| Variable | Impact on Yield | Example Conditions |
|---|---|---|
| Catalyst | Pd/Cu increases cyclization efficiency | 5 mol% PdCl₂ in DMF |
| Solvent | Polar aprotic solvents enhance reactivity | Toluene vs. DMF |
| Temperature | 80–120°C optimal for cyclization | 100°C for 12 hours |
How can researchers characterize the crystal structure and confirm stereochemical purity of this compound?
Q. Basic
- X-ray Diffraction (XRD) : Resolve absolute configuration and intermolecular interactions. Single-crystal XRD (e.g., at 123 K) confirms bond lengths and angles (mean C–C = 0.004 Å) .
- NMR Spectroscopy : Use and NMR to verify substituent positions. For example, the 4-chlorophenyl group shows distinct aromatic proton splitting (~7.3 ppm) .
How can contradictory data on reaction yields or biological activity be resolved in studies involving this compound?
Advanced
Contradictions often arise from:
- Variable substituent effects : Compare analogs (e.g., 4-methylphenyl vs. 4-chlorophenyl) to assess electronic impacts on reactivity .
- Assay conditions : Standardize bioactivity tests (e.g., MIC values for antimicrobial studies) across labs.
- Synthetic purity : Use HPLC-MS to rule out by-products (e.g., incomplete cyclization) .
What advanced strategies are employed to optimize multi-step synthetic pathways for this compound?
Q. Advanced
- Ultrasonication : Reduces reaction time (e.g., from 24 to 4 hours) and improves cyclization efficiency .
- Flow Chemistry : Minimizes side reactions in large-scale synthesis.
- Computational Modeling : Predict intermediates using DFT calculations to guide catalyst selection .
What common chemical reactions does this compound undergo, and how are they mechanistically explained?
Q. Basic
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketone derivatives | Radical-mediated C–H activation |
| Reduction | H₂/Pd-C | Dihydro analogs | Catalytic hydrogenation of the pyridine ring |
| Nucleophilic Substitution | Amines, thiols | Chlorine replacement | SNAr at the 4-chlorophenyl group |
What mechanistic insights exist for the cyclization step in its synthesis?
Advanced
Cyclization proceeds via:
- Intramolecular nucleophilic attack : The enolate intermediate attacks the electrophilic carbonyl carbon.
- Catalyst role : Pd/Cu facilitates electron transfer, lowering activation energy. Kinetic studies show first-order dependence on catalyst concentration .
How should researchers interpret spectroscopic data for this compound?
Q. Basic
| Technique | Key Signals | Interpretation |
|---|---|---|
| NMR | δ 6.8–7.4 (4H, aromatic), δ 2.5 (1H, carboxylic acid) | Confirms 4-chlorophenyl and carboxylic acid groups |
| IR | 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Cl) | Validates carbonyl and chloro substituents |
What is the compound’s potential role in drug discovery, and how are structure-activity relationships (SAR) explored?
Q. Advanced
- Lead compound : Modifications at the 2-oxo and 3-carboxylic acid positions enhance binding to enzymes (e.g., bacterial dihydrofolate reductase) .
- SAR Studies : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., NO₂) to boost antimicrobial activity .
How are computational methods used to predict this compound’s electronic properties?
Q. Advanced
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.5 eV) to assess reactivity .
- Molecular Docking : Simulate interactions with protein targets (e.g., COX-2) using PubChem-derived descriptors (InChIKey: CCMUJMMWBQLMFO) .
How can researchers address conflicting bioactivity results across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
